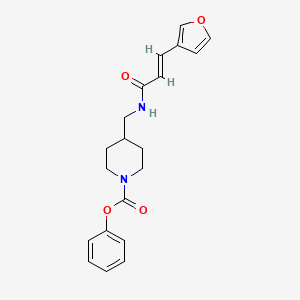

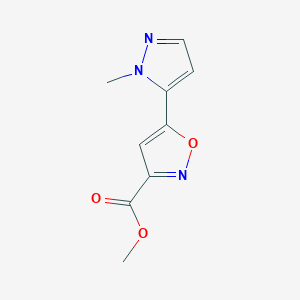

N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The first paper describes a multi-step synthesis process involving the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates and final products, which are indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . Although the target compound is not synthesized in this study, the methods used for creating N-(substituted-phenyl)butanamides could potentially be adapted for synthesizing N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide.

Molecular Structure Analysis

The structural confirmation of the synthesized compounds in the first paper was performed using spectral and elemental analysis . These techniques could also be applied to determine the molecular structure of N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide, ensuring that the correct compound has been synthesized.

Chemical Reactions Analysis

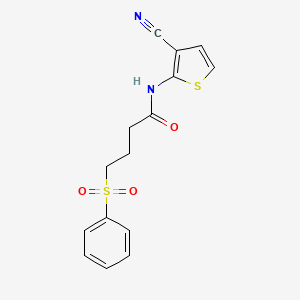

In the second paper, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of a dianion, which then reacts with aldehydes and ketones to form γ-hydroxy amides and subsequently 5-alkyl-2(5H)-furanones . This demonstrates the reactivity of a related compound, N-phenyl-3-(phenylsulfonyl)propanamide, under strong basic conditions, which could be relevant when considering the reactivity of N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide.

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide. However, the properties of the synthesized compounds in the first paper, such as their inhibitory potential against the urease enzyme and their mild cytotoxicity, suggest that similar analyses could be conducted on the compound of interest to determine its potential as a therapeutic agent . The second paper's focus on the synthesis of optically active furanones from related compounds indicates that the stereochemistry of N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide could also be an important aspect to consider .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- The treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to dianion formation, which upon treatment with aldehydes and ketones yields stable γ-hydroxy amides. These intermediates can be converted to 5-alkyl-2(5H)-furanones, showcasing the compound's utility in synthesizing cyclic structures with potential applications in pharmaceuticals and agrochemicals (Tanaka et al., 1984).

- The synthesis of 2-cyano-1,3-butadiene from 3-cyano-2,5-dihydrothiophene-1,1-dioxide as a stable precursor highlights the use of cyano and thiophene groups in constructing reactive intermediates for Diels-Alder reactions, a fundamental reaction in organic chemistry (Baraldi et al., 1988).

Biological Activities

- The development of NOSH-Aspirin, a hybrid molecule releasing nitric oxide and hydrogen sulfide, demonstrates the therapeutic potential of incorporating sulfonyl and nitro groups in drug design. NOSH-Aspirin exhibits anti-inflammatory properties and potential for cancer treatment, highlighting the medical relevance of functionalized butanamides (Kodela et al., 2012).

- Electropolymerization studies involving poly(3-methylthiophene) in ionic liquids show the material science applications of thiophene derivatives, potentially relevant to the development of hybrid supercapacitors and electronic devices (Biso et al., 2008).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c16-11-12-8-9-21-15(12)17-14(18)7-4-10-22(19,20)13-5-2-1-3-6-13/h1-3,5-6,8-9H,4,7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGXPBLUVQJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-(phenylsulfonyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)